(6,3'-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine
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Overview
Description
(6,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine is a synthetic organic compound characterized by the presence of trifluoromethyl groups attached to a biphenyl structure, along with a dimethylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine typically involves multi-step organic reactions. One common approach might include:
Formation of Biphenyl Core: Coupling reactions such as Suzuki or Ullmann coupling to form the biphenyl core.
Introduction of Trifluoromethyl Groups: Electrophilic or nucleophilic trifluoromethylation reactions to introduce the trifluoromethyl groups at the desired positions.
Attachment of Dimethylamine Group: Amination reactions to introduce the dimethylamine group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions might target the trifluoromethyl groups or the biphenyl core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Medicine
Diagnostics: Could be used in the development of diagnostic agents or imaging probes.
Industry
Materials Science: Applications in the development of advanced materials, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a pharmacological context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (6,3’-Bis(trifluoromethyl)biphenyl-3-yl)-methyl-amine
- (6,3’-Bis(trifluoromethyl)biphenyl-3-yl)-ethyl-amine
Uniqueness
The presence of trifluoromethyl groups and the specific positioning on the biphenyl core might confer unique electronic properties, making it distinct from other similar compounds. This could influence its reactivity, stability, and interactions with other molecules.
Properties
Molecular Formula |
C16H13F6N |
---|---|
Molecular Weight |
333.27 g/mol |
IUPAC Name |
N,N-dimethyl-4-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C16H13F6N/c1-23(2)12-6-7-14(16(20,21)22)13(9-12)10-4-3-5-11(8-10)15(17,18)19/h3-9H,1-2H3 |
InChI Key |
HLOXFEOBJMKLOT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(F)(F)F)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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